N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
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Overview
Description
CUR 61414 is a small molecule inhibitor that targets the Hedgehog signaling pathway. It is known for its ability to selectively bind to the smoothened receptor, a key component in the Hedgehog pathway, with a high affinity (Ki = 44 nM) . This compound has shown promise in preclinical studies for its potential to treat basal cell carcinoma and other cancers by inhibiting the proliferation of tumor cells and inducing apoptosis .
Preparation Methods
The synthetic route for CUR 61414 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. One common method involves the use of piperazine and pyrrolidine derivatives, which are reacted under controlled conditions to form the final product
Chemical Reactions Analysis
CUR 61414 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CUR 61414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Biology: Researchers use CUR 61414 to investigate the molecular mechanisms underlying cell proliferation, differentiation, and apoptosis.
Medicine: The compound has shown potential in preclinical studies for treating basal cell carcinoma and other cancers by inhibiting the Hedgehog pathway
Industry: While its industrial applications are less well-documented, CUR 61414 could be used in the development of new therapeutic agents targeting the Hedgehog pathway.
Mechanism of Action
CUR 61414 exerts its effects by binding to the smoothened receptor, a key component of the Hedgehog signaling pathway . By inhibiting this receptor, the compound blocks the downstream signaling events that lead to cell proliferation and survival. This inhibition results in the regression of basaloid lesions and the induction of apoptosis in tumor cells . The molecular targets and pathways involved include the smoothened receptor and the downstream effectors of the Hedgehog pathway, such as Gli1 and Ptch1 .
Comparison with Similar Compounds
CUR 61414 is part of a class of compounds known as smoothened receptor antagonists. Similar compounds include:
Vismodegib (GDC-0449): An orally active smoothened antagonist used to treat advanced basal cell carcinoma.
Sonidegib (LDE-225): Another smoothened antagonist approved for the treatment of basal cell carcinoma.
Cyclopamine: A naturally occurring smoothened antagonist with similar inhibitory effects on the Hedgehog pathway.
Compared to these compounds, CUR 61414 has shown unique properties in preclinical studies, such as its ability to induce apoptosis in tumor cells without affecting non-tumor cells . This selectivity makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXYKUPFJRJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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